molecular formula C16H12ClFN2O B12317221 (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol CAS No. 618383-26-9

(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12317221
CAS No.: 618383-26-9
M. Wt: 302.73 g/mol
InChI Key: XCLQHUSILPWMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound with the molecular formula C17H14ClFN2O and a molecular weight of 316.765 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 3-chloro-4-fluoroaniline with phenylhydrazine to form the corresponding hydrazone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug discovery. Its pyrazole core is known for its anti-inflammatory, analgesic, and antipyretic properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and pigments .

Mechanism of Action

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, its interaction with other molecular targets, such as ion channels or transporters, may contribute to its pharmacological activity .

Properties

CAS No.

618383-26-9

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

[1-(3-chloro-4-fluorophenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H12ClFN2O/c17-14-8-13(6-7-15(14)18)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-9,21H,10H2

InChI Key

XCLQHUSILPWMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.